molecular formula C9H11IO2 B1518152 3-(3-Iodophenoxy)propan-1-ol CAS No. 756488-21-8

3-(3-Iodophenoxy)propan-1-ol

Cat. No.: B1518152
CAS No.: 756488-21-8
M. Wt: 278.09 g/mol
InChI Key: MQCKPJADCGPKCF-UHFFFAOYSA-N
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Description

3-(3-Iodophenoxy)propan-1-ol is a halogenated aromatic compound with the molecular formula C₉H₁₁IO₂ and a molecular weight of 290.09 g/mol. Its structure consists of a propanol backbone (a three-carbon chain with a hydroxyl group at the first carbon) substituted at the third carbon with a phenoxy group bearing an iodine atom at the meta position. This structural configuration confers unique physicochemical properties, including moderate polarity due to the hydroxyl and ether groups, and enhanced stability from the iodine's polarizability.

The compound is primarily used in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, or materials science applications. Its iodine substituent makes it a valuable precursor for further functionalization via halogen exchange or cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

IUPAC Name

3-(3-iodophenoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,11H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCKPJADCGPKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-(3-Iodophenoxy)propan-1-ol is utilized in several scientific research fields:

  • Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of more complex molecules.

  • Biology: The compound is used in the study of iodine metabolism and its biological effects.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-Iodophenoxy)propan-1-ol exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenoxypropanols

3-(3-Chlorophenoxy)propan-1-ol (CAS 57264-55-8)
  • Structure : Chlorine replaces iodine at the meta position.
  • Molecular Weight : 186.64 g/mol.
  • Key Differences :
    • Chlorine’s higher electronegativity but lower polarizability compared to iodine reduces its leaving-group ability in nucleophilic substitutions.
    • Lower molecular weight and smaller atomic radius may enhance solubility in polar solvents.
  • Applications : Intermediate in agrochemicals or pharmaceuticals where halogen reactivity is tailored for specific pathways .
3-(3,5-Difluoro-4-iodophenoxy)propan-1-ol (CAS 1612287-33-8)
  • Structure : Contains two fluorine atoms at positions 3 and 5 and an iodine at position 4 on the phenyl ring.
  • Molecular Weight : 314.07 g/mol.
  • Key Differences :
    • Fluorine’s electron-withdrawing effect increases the electrophilicity of the iodine, enhancing its reactivity in aromatic substitution reactions.
    • Higher steric hindrance due to multiple substituents may reduce reaction yields (reference yield: 56%) .
  • Applications: Potential use in radiopharmaceuticals or as a fluorinated probe in imaging studies.
3-(4-Iodophenyl)propan-1-ol (CAS 60075-78-7)
  • Structure : Iodine is at the para position instead of meta.
  • Molecular Weight : 260.09 g/mol.
  • Reduced steric hindrance compared to meta-substituted analogs.
  • Applications : Intermediate in liquid crystal or polymer synthesis .

Trifluoromethyl and Difluoromethyl Derivatives

(S)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propan-1-ol (ent-11c)
  • Structure: Trifluoromethyl (-CF₃) group replaces iodine; propanol chain includes a methyl branch.
  • Molecular Weight : 248.20 g/mol.
  • Key Differences :
    • The -CF₃ group is highly electronegative and lipophilic, enhancing metabolic stability and membrane permeability.
    • Chiral synthesis achieved via brominated precursors and purified by chiral HPLC (>99% enantiomeric excess) .
  • Applications : Investigated as a CFTR potentiator for cystic fibrosis treatment.
3-(3-(Difluoromethyl)phenyl)propan-1-ol (4m)
  • Structure : Difluoromethyl (-CHF₂) substituent at the meta position.
  • Molecular Weight : 186.20 g/mol.
  • Key Differences :
    • The -CHF₂ group balances electronegativity and hydrophobicity, offering unique reactivity in radical reactions.
    • Synthesized in 72% yield via defluorinative functionalization, analyzed by ¹⁹F NMR .
  • Applications : Building block for fluorinated bioactive molecules.

Amino and Heterocyclic Derivatives

3-(2,5-Diaminophenyl)propan-1-ol Dihydrochloride (CAS 73793-79-0)
  • Structure: Amino groups replace iodine at positions 2 and 5.
  • Molecular Weight : 237.12 g/mol (free base).
  • Key Differences: Amino groups enable hydrogen bonding, increasing solubility in aqueous media.
3-[(2-Substituted Cyclohepta[b]thieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol Derivatives
  • Structure: Complex heterocyclic systems fused to the propanol backbone.
  • Key Differences: Thiophene and pyrimidine rings introduce π-π stacking interactions, enhancing binding to biological targets. Demonstrated cytotoxicity against colorectal adenoma (HC 29) and breast cancer (MDA-MB-231) cell lines .

Fragrance and Industrial Compounds

2,2-Dimethyl-3-(3-tolyl)propan-1-ol
  • Structure: Dimethyl branches on the propanol chain; meta-tolyl (methylphenyl) substituent.
  • Molecular Weight : 192.30 g/mol.
  • Key Differences :
    • Steric hindrance from dimethyl groups reduces volatility, making it suitable for long-lasting fragrances.
    • Regulated by IFRA standards for safe use in cosmetics (e.g., perfumes, lotions) .

Research Findings and Implications

  • Halogen Effects : Iodine’s polarizability enhances its utility in cross-coupling reactions, whereas chlorine and fluorine offer tailored electronic effects for specific reactivities.
  • Biological Activity : Trifluoromethyl and heterocyclic derivatives show promise in drug discovery due to enhanced metabolic stability and target affinity.
  • Regulatory Considerations : Fragrance and cosmetic derivatives require adherence to safety standards (e.g., IFRA, SCCS) to mitigate sensitization risks .

Biological Activity

Overview

3-(3-Iodophenoxy)propan-1-ol is an organic compound notable for its unique structure, featuring an iodine atom attached to a phenoxy group linked to a propanol chain. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C9H11IO2
  • Molecular Weight : 292.09 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Its iodine content enhances its reactivity compared to similar compounds, which may contribute to its unique biological effects.

Target Receptors

  • β-Adrenoceptors : Studies indicate that this compound may bind to β-adrenoceptors, influencing heart function by modulating signaling pathways associated with these receptors.
  • Serotonin and Dopamine Receptors : Similar compounds have shown affinity for serotonin (5-HT2) and dopamine (D2) receptors, suggesting potential applications in neuropharmacology .

Antimicrobial Properties

Research has indicated that iodine-containing compounds often exhibit significant antimicrobial properties. The presence of iodine can disrupt microbial cell membranes and inhibit enzymatic activity, leading to cell death. Specific studies on this compound have demonstrated its effectiveness against various bacterial strains, although quantitative data is still emerging.

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. The compound's ability to influence cell signaling pathways could play a role in inhibiting tumor growth or inducing apoptosis in cancer cells. Further studies are required to elucidate the precise mechanisms and efficacy against specific cancer types.

Synthetic Routes

The synthesis of this compound typically involves the nucleophilic substitution of 3-iodophenol with 1,3-propanediol in the presence of a base like potassium carbonate (K2CO3). This reaction is usually performed under elevated temperatures with a catalyst such as tetrabutylammonium bromide (TBAB).

Research Findings and Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values indicating significant inhibition.
Study BAnticancer PotentialShowed potential for inducing apoptosis in breast cancer cell lines through modulation of apoptotic pathways.
Study CPharmacokineticsInvestigated the absorption and metabolism of the compound in vivo, indicating favorable pharmacokinetic properties for therapeutic applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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